molecular formula C18H20ClN3O2 B2620027 2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide CAS No. 2224550-35-8

2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide

Katalognummer B2620027
CAS-Nummer: 2224550-35-8
Molekulargewicht: 345.83
InChI-Schlüssel: AGGHVVMQAQVVBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridinecarboxamide compounds and is commonly known as ML277. This compound has been found to have a high affinity for the Kir7.1 ion channel, which makes it a promising candidate for the treatment of various diseases.

Wirkmechanismus

ML277 selectively activates the Kir7.1 ion channel by binding to a specific site on the channel protein. This results in the opening of the channel, which allows the flow of ions across the cell membrane. The activation of Kir7.1 has been shown to increase the secretion of fluids in various organs, which can help alleviate the symptoms of diseases such as cystic fibrosis and dry eye syndrome.
Biochemical and Physiological Effects:
ML277 has been shown to have a number of biochemical and physiological effects, including the activation of the Kir7.1 ion channel, the increase in fluid secretion, and the modulation of ion transport across cell membranes. These effects have been studied in various cell types and animal models, and have shown promising results in the treatment of diseases related to the Kir7.1 channel.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ML277 in lab experiments include its high selectivity for the Kir7.1 ion channel, its ability to activate the channel in a dose-dependent manner, and its high yield and purity. However, there are also limitations to its use, including its potential toxicity at high doses, its limited solubility in water, and its relatively high cost compared to other ion channel modulators.

Zukünftige Richtungen

There are several future directions for the study of ML277 and its potential therapeutic applications. These include further optimization of its synthesis and purification methods, the development of more potent and selective analogs, the study of its effects in various animal models of disease, and the exploration of its potential use in combination with other drugs. Additionally, the study of the Kir7.1 ion channel and its role in various physiological processes is an area of active research, which may lead to the discovery of new therapeutic targets and compounds.

Synthesemethoden

The synthesis of ML277 involves several steps, starting with the reaction of 2-chloro-3-cyanopyridine with 4-(2-methoxyphenyl)piperidine in the presence of a base. The resulting intermediate is then reacted with 2-amino-5-chlorobenzamide to obtain the final product. The synthesis of ML277 has been optimized for high yield and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

ML277 has been extensively studied for its potential therapeutic applications, particularly in the treatment of diseases related to the Kir7.1 ion channel. This ion channel is involved in the regulation of various physiological processes, including the secretion of fluids in the kidney, pancreas, and salivary glands. ML277 has been found to selectively activate Kir7.1, which makes it a promising candidate for the treatment of diseases such as cystic fibrosis, dry eye syndrome, and Sjogren's syndrome.

Eigenschaften

IUPAC Name

2-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-24-16-7-3-2-6-15(16)22-11-8-13(9-12-22)21-18(23)14-5-4-10-20-17(14)19/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGHVVMQAQVVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.